2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid
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Overview
Description
2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid is a chemical compound that features both amino and phosphonic acid functional groups
Preparation Methods
The synthesis of 2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid typically involves multi-step reactions. One common method includes the reaction of diethylamine with a suitable phosphonate ester, followed by the introduction of a phosphonomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acid derivatives.
Scientific Research Applications
2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: The compound is used in the development of specialty chemicals and materials, including flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrates. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The phosphonic acid group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
2-(Diethylamino)-1-(phosphonomethyl)ethylphosphonic acid can be compared with other similar compounds, such as:
2-(Diethylamino)ethylphosphonic acid: Lacks the phosphonomethyl group, resulting in different chemical properties and reactivity.
1-(Phosphonomethyl)ethylphosphonic acid: Lacks the diethylamino group, affecting its biological activity and applications.
2-(Aminoethyl)phosphonic acid: Contains a primary amine instead of a diethylamino group, leading to different binding interactions and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C7H19NO6P2 |
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Molecular Weight |
275.18 g/mol |
IUPAC Name |
[1-(diethylamino)-3-phosphonopropan-2-yl]phosphonic acid |
InChI |
InChI=1S/C7H19NO6P2/c1-3-8(4-2)5-7(16(12,13)14)6-15(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
WMSYKJURZITNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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